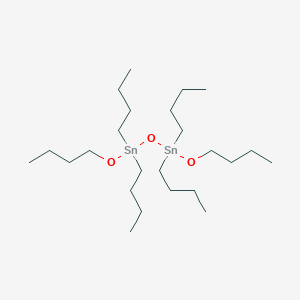
1,3-Dibutoxy-1,1,3,3-tetrabutyldistannoxane
Cat. No. B8478466
M. Wt: 628.1 g/mol
InChI Key: USQMVHZTNFOLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07842828B2
Procedure details


692 g (2.78 mol) of dibutyltin oxide (made by Sankyo Organic Chemicals Co., Ltd., Japan) and 2000 g (27 mol) of 1-butanol (made by Wako, Japan) were put into a 3000 mL flask. The flask containing the mixture, which was a white slurry, was attached to an evaporator (R-144, made by Sibata, Japan) having a temperature regulator-equipped oil bath (OBH-24, made by Masuda Corporation, Japan), a vacuum pump (G-50A, made by Ulvac, Japan) and a vacuum controller (VC-10S, made by Okano Works Ltd., Japan) connected thereto. The outlet of a purge valve of the evaporator was connected to a line for nitrogen gas flowing at normal pressure. The purge valve of the evaporator was closed, and the pressure in the system was reduced, and then the purge valve was gradually opened, so as to pass nitrogen into the system, and thus return the system to normal pressure. The oil bath temperature was set to 126° C., and the flask was immersed in the oil bath and rotation of the evaporator was commenced. With the purge valve of the evaporator left open, rotational agitation and heating were carried out for approximately 30 minutes at normal pressure, whereupon the liquid mixture boiled, and hence distilling off of a low boiling component began. This state was maintained for 8 hours, and then the purge valve was closed, and the pressure in the system was gradually reduced, and residual low boiling component was distilled off with the pressure in the system at from 76 to 54 kPa. Once low boiling component stopped coming off, the flask was lifted out from the oil bath. The reaction liquid was a transparent liquid. After lifting the flask out from the oil bath, the purge valve was gradually opened, so as to return the pressure in the system to normal pressure. 952 g of reaction liquid was obtained in the flask. According to 119Sn-, 1H-, and 13C-NMR analysis results, the product 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane was obtained at a yield of 99% based on the dibutyltin oxide. The same procedure was repeated twelve times, thus obtaining a total of 11500 g of 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane.


[Compound]
Name
1H-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Sn:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH2:11]([OH:15])[CH2:12][CH2:13][CH3:14]>>[CH2:1]([Sn:5]([CH2:6][CH2:7][CH2:8][CH3:9])([O:15][CH2:11][CH2:12][CH2:13][CH3:14])[O:10][Sn:5]([CH2:6][CH2:7][CH2:8][CH3:9])([CH2:1][CH2:2][CH2:3][CH3:4])[O:15][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:2][CH2:3][CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
692 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](CCCC)=O
|
|
Name
|
|
|
Quantity
|
2000 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
Step Two
[Compound]
|
Name
|
1H-
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The flask containing the mixture, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was attached to an evaporator (R-144, made by Sibata, Japan)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
regulator-equipped oil bath (OBH-24, made by Masuda Corporation, Japan)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The outlet of a purge valve of the evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The purge valve of the evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was closed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was set to 126° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask was immersed in the oil bath and rotation of the evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
With the purge valve of the evaporator
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left open
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
rotational agitation and heating
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
hence distilling off of a low boiling component
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This state was maintained for 8 hours
|
|
Duration
|
8 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the purge valve was closed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
residual low boiling component was distilled off with the pressure in the system at from 76 to 54 kPa
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
952 g of reaction liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained in the flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
results
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[Sn](O[Sn](OCCCC)(CCCC)CCCC)(OCCCC)CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
